MMV666810

Malaria Gametocytocidal Stage-specificity

MMV666810 is a 2-aminopyrazine small molecule (C23H21F3N4O2, MW 442.43) developed within the Medicines for Malaria Venture (MMV) portfolio, structurally analogous to the PI4K inhibitor MMV390048. It exhibits potent activity against asexual blood-stage Plasmodium falciparum (IC50 = 5.94 nM) and pronounced stage-specificity toward late-stage gametocytes (IC50 = 179 ± 8 nM) relative to early-stage gametocytes (IC50 = 603 ± 88 nM), yielding a 3.3-fold selectivity for late-stage sexual forms.

Molecular Formula C23H21F3N4O2
Molecular Weight 442.4 g/mol
Cat. No. B12418601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV666810
Molecular FormulaC23H21F3N4O2
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N
InChIInChI=1S/C23H21F3N4O2/c24-23(25,26)17-7-5-15(6-8-17)20-21(27)28-13-19(29-20)14-1-3-16(4-2-14)22(32)30-11-9-18(31)10-12-30/h1-8,13,18,31H,9-12H2,(H2,27,28)
InChIKeyFKDIWALLMXDOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV666810 – A Stage-Selective 2-Aminopyrazine Antimalarial Lead with Dual Asexual and Gametocytocidal Activity


MMV666810 is a 2-aminopyrazine small molecule (C23H21F3N4O2, MW 442.43) developed within the Medicines for Malaria Venture (MMV) portfolio, structurally analogous to the PI4K inhibitor MMV390048. It exhibits potent activity against asexual blood-stage Plasmodium falciparum (IC50 = 5.94 nM) and pronounced stage-specificity toward late-stage gametocytes (IC50 = 179 ± 8 nM) relative to early-stage gametocytes (IC50 = 603 ± 88 nM), yielding a 3.3-fold selectivity for late-stage sexual forms [1]. Chemogenomic profiling reveals a distinct transcriptional fingerprint associated with Ca²⁺-dependent protein kinases (CDPK1, CDPK5) and FIKK kinases, differentiating it from closely related analogs [2].

Why 2-Aminopyrazine Analogs Cannot Be Interchanged: The Case for MMV666810 Differentiation


Within the 2-aminopyrazine chemotype, minor structural modifications produce profound shifts in stage-specificity and kinase targeting. MMV666810 preferentially kills late-stage gametocytes, while the pyrazolopyridine MMV674850 shows opposite early-stage selectivity [1]. The parent compound MMV390048 and the close analog UCT943, both PI4K inhibitors, lack the same gametocyte stage-selectivity profile. These differences are driven by distinct chemogenomic fingerprints and differential engagement of parasite kinases, meaning that generic substitution of one 2-aminopyrazine for another will not reproduce MMV666810's unique transmission-blocking window [2]. Researchers procuring compounds for stage-specific antimalarial studies must therefore verify the exact analog rather than assuming class-level interchangeability.

MMV666810 Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement


MMV666810 Shows 3.3-Fold Late-Stage Gametocyte Selectivity, in Contrast to the Early-Stage-Selective Pyrazolopyridine MMV674850

In a direct comparative chemogenomic study, MMV666810 demonstrated a 3.3-fold selectivity for late-stage (stage IV/V) over early-stage (stage I-III) Plasmodium falciparum gametocytes, with IC50 values of 179 ± 8 nM (late) vs. 603 ± 88 nM (early) [1]. In contrast, the pyrazolopyridine MMV674850 preferentially targeted early-stage gametocytes under identical assay conditions, as confirmed by transcriptomic fingerprinting [1]. This opposite stage selectivity was validated using the PFNF54-Pfs16-GFP-LUC gametocyte assay platform [2].

Malaria Gametocytocidal Stage-specificity

MMV666810 Retains Sub-6 Nanomolar Asexual Blood-Stage Potency Comparable to MMV390048, Enabling Dual-Acting Profile

MMV666810 inhibits asexual blood-stage P. falciparum with an IC50 of 5.94 nM, which is within the same order of magnitude as the parent PI4K inhibitor MMV390048 (reported IC50 values in the low nanomolar range across multiple strains) [1]. While MMV390048 was optimized primarily for asexual activity, MMV666810 maintains this asexual potency while gaining the distinct late-stage gametocyte selectivity described in Evidence Item 1, thereby offering a more comprehensive lifecycle coverage profile [1].

Antimalarial Asexual potency Dual-acting

Chemogenomic Profiling Reveals MMV666810 Engages a Unique Set of Late-Stage Gametocyte Kinases (CDPK1, CDPK5, FIKK) Not Targeted by MMV674850

Transcriptome-wide analysis of P. falciparum gametocytes treated with MMV666810 revealed a clustered gene set signature uniquely associated with late-stage gametocyte development, prominently featuring Ca²⁺-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases (FIKK) [1]. In contrast, MMV674850-treated parasites showed gene expression changes linked to biological processes shared between asexual and early-stage gametocytes [1]. Machine learning classification of chemo-transcriptomic fingerprints further confirmed that MMV666810 clusters with PI4K-related mode-of-action compounds but exhibits a distinct pattern that distinguishes it from both MMV390048 and UCT943 [2].

Chemogenomics Kinase inhibition Transcriptional fingerprinting

The 2-Aminopyrazine Chemotype Demonstrates >1000-Fold Selectivity for Plasmodium Parasites Over Mammalian Cells, Supporting MMV666810 as a Safe Tool Compound

In the original characterization of 2-aminopyrazine and imidazopyridazine chemotypes, compounds with sub-100 nM gametocytocidal activity demonstrated >1000-fold selectivity for P. falciparum over mammalian cell lines (e.g., HEK293, HepG2) [1]. MMV666810, as a member of this chemotype with potent asexual and gametocytocidal activity, is inferred to possess a similarly favorable selectivity window, although direct cytotoxicity data for MMV666810 specifically has not been reported in primary literature as of the knowledge cutoff date.

Selectivity index Cytotoxicity Safety window

MMV666810 Best-Fit Research and Industrial Application Scenarios Based on Comparator Evidence


MMV666810 as a Late-Stage Gametocyte Chemical Probe for Transmission-Blocking Antimalarial Screening Cascades

MMV666810's 3.3-fold selectivity for late-stage gametocytes (IC50 179 ± 8 nM) makes it an ideal reference compound for high-throughput screens aiming to identify transmission-blocking agents that clear mature gametocytes before mosquito uptake [1]. Its distinct stage-specificity complements early-stage gametocyte probes like MMV674850, enabling researchers to build a comprehensive panel for stage-specific antimalarial profiling [1].

Dissecting CDPK and FIKK Kinase Pathways in Late-Stage Gametocytes Using MMV666810 as a Chemogenomic Tool

The chemogenomic fingerprint of MMV666810, which implicates CDPK1, CDPK5, and FIKK kinases, positions it as a powerful chemical tool for functional studies of these under-characterized kinases in gametocyte maturation [1]. Researchers investigating kinase signaling in sexual-stage parasites can use MMV666810 in combination with transcriptomic readouts to map kinase-substrate relationships [2].

Leveraging MMV666810's Dual Asexual and Gametocytocidal Activity in Medicinal Chemistry Hit-to-Lead Programs

Medicinal chemistry teams optimizing antimalarial leads with dual blood-stage and transmission-blocking activity can use MMV666810 as a benchmark compound. Its sub-6 nM asexual IC50 combined with late-stage gametocyte potency provides a quantitative baseline for structure-activity relationship (SAR) studies aimed at balancing dual activity [1]. The compound serves as a starting point for developing next-generation 2-aminopyrazines with improved pharmacokinetic profiles while retaining stage-specificity [1].

MMV666810 in Machine Learning Model Training and Validation for Antimalarial Mode-of-Action Prediction

The chemo-transcriptomic fingerprints generated for MMV666810 in the 50-biomarker ML model provide a validated dataset for training and testing machine learning algorithms that predict antimalarial mode of action from gene expression signatures [1]. Industrial data science teams developing AI-driven drug discovery platforms can incorporate MMV666810's transcriptional response data as a benchmark for late-stage gametocyte-active compounds within their predictive models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMV666810

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.